

Reactivity profile of the aldehyde group in 2-(1H-imidazol-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)benzaldehyde

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An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in **2-(1H-imidazol-1-yl)benzaldehyde** (CAS 151055-86-6). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the imidazole ring at the ortho-position to the aldehyde group introduces unique electronic and steric influences that govern its reaction profile. This document details these influences and describes key transformations of the aldehyde moiety, including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are provided to support researchers in the synthesis and derivatization of this versatile compound.

Introduction and Physicochemical Properties

2-(1H-imidazol-1-yl)benzaldehyde is an aromatic heterocyclic compound featuring a benzaldehyde core substituted at the C2 position with a 1-imidazolyl group. The proximity of the nitrogen-rich imidazole ring to the electrophilic aldehyde carbon confers a distinct reactivity profile compared to its meta and para isomers or to unsubstituted benzaldehyde. The lone pair

on the N3 nitrogen of the imidazole can act as a nucleophile or a base, while the ring system as a whole influences the electron density of the aromatic ring and the carbonyl group.

Structural and Electronic Effects

The reactivity of the aldehyde is primarily dictated by two factors:

- **Electronic Effects:** The imidazole ring, connected via its N1 atom, exerts a strong -I (inductive) electron-withdrawing effect on the benzene ring. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
- **Steric Hindrance:** The ortho-positioning of the bulky imidazole group creates significant steric hindrance around the aldehyde. This can impede the approach of large nucleophiles, potentially slowing reaction rates compared to the less-hindered 4-(1H-imidazol-1-yl)benzaldehyde.
- **Intramolecular Interactions:** The ortho arrangement allows for potential intramolecular interactions, such as the coordination of the basic N3 atom of the imidazole to a Lewis acid catalyst complexed with the carbonyl oxygen, which can influence reaction pathways and stereochemistry.

These properties are summarized in the tables below.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)benzaldehyde

Property	Value	Source
CAS Number	151055-86-6	
Molecular Formula	C ₁₀ H ₈ N ₂ O	[1]
Molecular Weight	172.18 g/mol	[1]
Appearance	Solid (form varies)	-
Topological Polar Surface Area (TPSA)	34.89 Å ²	[1]
logP	1.68	[1]

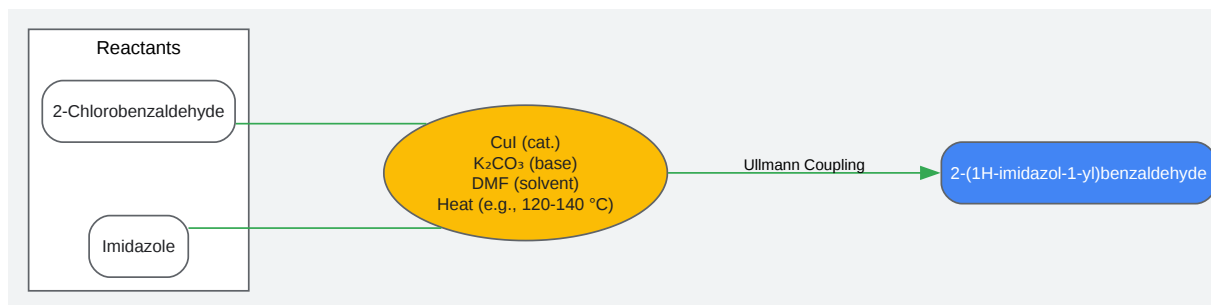
Table 2: Expected Spectroscopic Data for 2-(1H-imidazol-1-yl)benzaldehyde

Data below are estimated based on spectral data from the para-isomer and related benzimidazole structures.[2][3]

Technique	Feature	Expected Chemical Shift / Frequency
¹ H NMR	Aldehyde proton (-CHO)	δ 9.9 - 10.2 ppm (singlet)
Imidazole protons	δ 7.2 - 8.0 ppm (multiplets)	
Benzene ring protons	δ 7.5 - 8.1 ppm (multiplets)	
¹³ C NMR	Carbonyl carbon (C=O)	δ 190 - 193 ppm
Imidazole & Benzene carbons	δ 115 - 145 ppm	
IR Spectroscopy	Carbonyl stretch (ν C=O)	1680 - 1705 cm ⁻¹

Synthesis of the Core Compound

The most common route for synthesizing N-aryl imidazoles is through a copper-catalyzed Ullmann-type coupling reaction. This involves the reaction of an aryl halide with imidazole in the presence of a base.



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Caption: Proposed synthetic pathway for **2-(1H-imidazol-1-yl)benzaldehyde**.

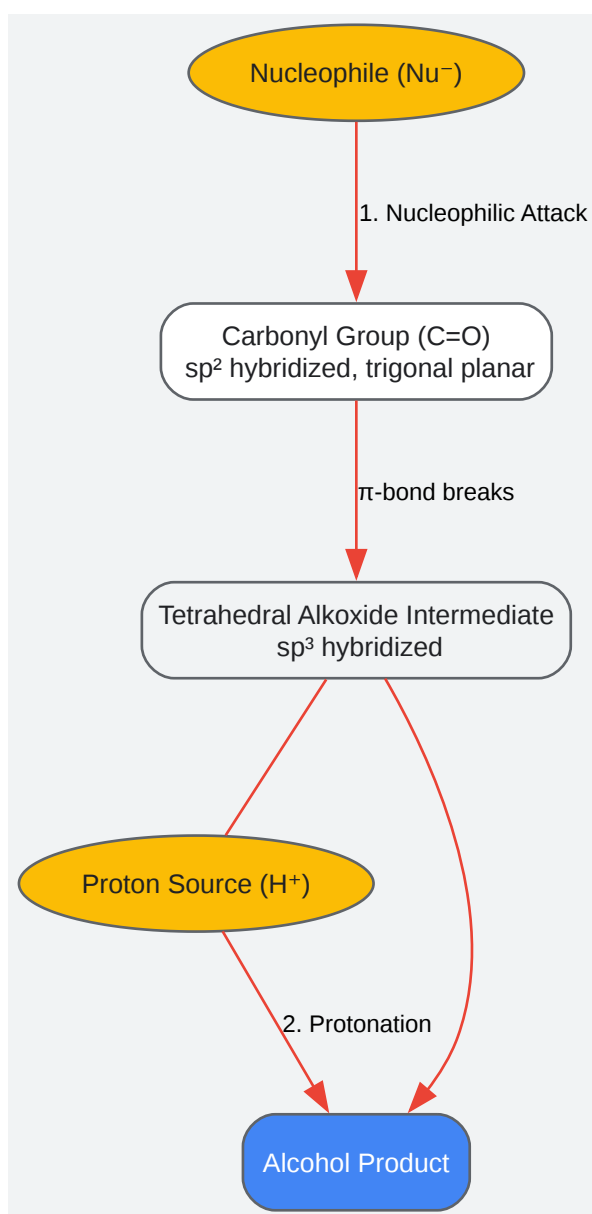
Experimental Protocol 1: Synthesis via Ullmann Coupling

- Materials: 2-chlorobenzaldehyde (10 mmol), imidazole (12 mmol), copper(I) iodide (CuI, 1 mmol), anhydrous potassium carbonate (K₂CO₃, 20 mmol), and dimethylformamide (DMF, 40 mL).
- Procedure:
 - To an oven-dried round-bottom flask, add CuI, K₂CO₃, and imidazole.
 - Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
 - Add DMF and 2-chlorobenzaldehyde via syringe.
 - Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC.
 - After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
 - Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure compound.

Reactivity Profile of the Aldehyde Group

The aldehyde group in **2-(1H-imidazol-1-yl)benzaldehyde** undergoes a variety of characteristic reactions. The primary reaction pathway is nucleophilic addition to the electrophilic carbonyl carbon.



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Caption: General mechanism of nucleophilic addition to an aldehyde.

Reduction to Primary Alcohol

The aldehyde is readily reduced to the corresponding primary alcohol, [2-(1H-imidazol-1-yl)phenyl]methanol. This is a standard transformation useful for accessing a different class of derivatives. Common reducing agents are sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).^[4]

Experimental Protocol 2: Reduction with Sodium Borohydride

- Materials: **2-(1H-imidazol-1-yl)benzaldehyde** (5 mmol), sodium borohydride (6 mmol), and methanol (25 mL).
- Procedure:
 - Dissolve the aldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
 - Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
 - Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
 - Neutralize the solution with saturated sodium bicarbonate (NaHCO_3).
 - Remove the methanol under reduced pressure.
 - Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).
- Purification: Combine the organic layers, dry over Na_2SO_4 , concentrate, and purify the residue by recrystallization or column chromatography to obtain [2-(1H-imidazol-1-

yl)phenyl]methanol.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 2-(1H-imidazol-1-yl)benzoic acid, a valuable precursor for amides and esters. Strong oxidizing agents like potassium permanganate (KMnO_4) or milder, greener options like hydrogen peroxide with a catalyst can be employed.^{[5][6][7]}

Experimental Protocol 3: Oxidation with Potassium Permanganate

- **Materials:** **2-(1H-imidazol-1-yl)benzaldehyde** (5 mmol), potassium permanganate (7.5 mmol), acetone (50 mL), and water (10 mL).
- **Procedure:**
 - Dissolve the aldehyde in a mixture of acetone and water in a flask.
 - Add a solution of KMnO_4 in water dropwise to the aldehyde solution with vigorous stirring. An exothermic reaction and the formation of a brown manganese dioxide (MnO_2) precipitate will be observed.
 - Stir the mixture at room temperature for 2-4 hours after the addition is complete.
 - Destroy the excess KMnO_4 by adding a small amount of sodium bisulfite until the purple color disappears.
 - Filter the mixture to remove the MnO_2 precipitate, washing the solid with a small amount of hot water.
 - Combine the filtrates and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.
- **Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be used for further purification.

Condensation Reactions

The aldehyde readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) or with amine derivatives to form imines (Schiff bases).^{[8][9]}

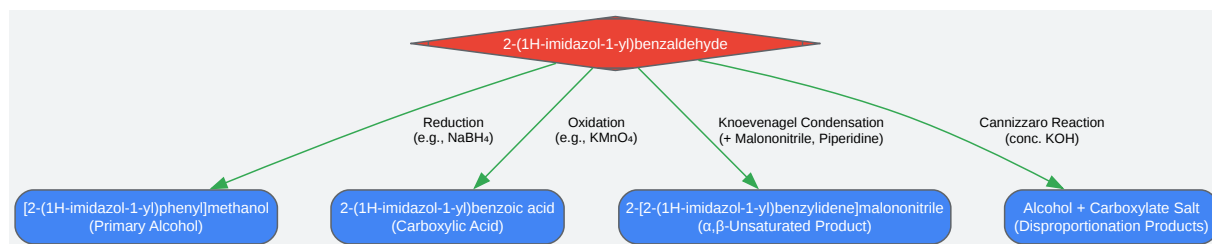
Knoevenagel Condensation: This reaction is a powerful tool for C-C bond formation, typically catalyzed by a weak base like piperidine or pyridine.^{[8][10]} It produces α,β -unsaturated compounds which are versatile synthetic intermediates.

Experimental Protocol 4: Knoevenagel Condensation with Malononitrile

- **Materials:** **2-(1H-imidazol-1-yl)benzaldehyde** (5 mmol), malononitrile (5 mmol), ethanol (20 mL), and a catalytic amount of piperidine (2-3 drops).
- **Procedure:**
 - In a round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.
 - Add the piperidine catalyst and stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
- **Purification:** Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield 2-[2-(1H-imidazol-1-yl)benzylidene]malononitrile.

Cannizzaro Reaction

As **2-(1H-imidazol-1-yl)benzaldehyde** lacks α -hydrogens, it is expected to undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid salt.^{[11][12]}



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Caption: Summary of the key reactions of **2-(1H-imidazol-1-yl)benzaldehyde**.

Summary of Reactivity

The aldehyde group of **2-(1H-imidazol-1-yl)benzaldehyde** is a versatile functional handle for molecular elaboration. Its reactivity is enhanced by the electron-withdrawing nature of the ortho-imidazolyl substituent, although sterically hindered. This guide outlines its principal transformations, providing a foundational toolkit for its use in synthetic programs.

Table 3: Summary of the Reactivity Profile

Reaction Type	Reagents & Conditions	Product Type
Nucleophilic Addition		
↳ Reduction	NaBH ₄ in MeOH, 0°C to RT	Primary Alcohol
Oxidation	KMnO ₄ in Acetone/H ₂ O, RT	Carboxylic Acid
Condensation	Active Methylene + Base (e.g., Piperidine)	α,β-Unsaturated Compound
Primary Amine (R-NH ₂)	Imine (Schiff Base)	
Disproportionation	Concentrated KOH or NaOH, Heat	Alcohol + Carboxylate Salt

Conclusion

This technical guide has detailed the reactivity profile of the aldehyde group in **2-(1H-imidazol-1-yl)benzaldehyde**. The interplay of electronic activation and steric hindrance from the ortho-imidazole ring defines its chemical behavior. The provided synthetic and derivatization protocols serve as a practical resource for chemists. Understanding these reaction pathways is crucial for leveraging this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials.

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